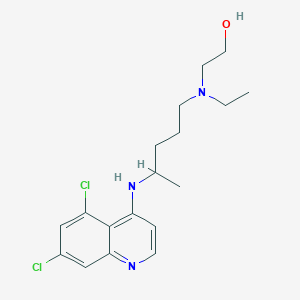

5,7-Dichloro hydroxychloroquine

描述

属性

IUPAC Name |

2-[4-[(5,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25Cl2N3O/c1-3-23(9-10-24)8-4-5-13(2)22-16-6-7-21-17-12-14(19)11-15(20)18(16)17/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFIBIYFLNZFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C(=CC(=CC2=NC=C1)Cl)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,7 Dichloro Hydroxychloroquine

Strategies for the Dichloroquinoline Core Synthesis

The foundational component of 5,7-Dichloro hydroxychloroquine (B89500) is the 5,7-dichloro-4-aminoquinoline moiety. Its synthesis hinges on the initial construction of a key precursor, 4,5,7-trichloroquinoline (B1580783), which serves as the electrophilic partner for the subsequent introduction of the side chain.

Synthesis of 4,5,7-Trichloroquinoline Precursors

A robust and industrially feasible process for preparing 4,5,7-trichloroquinoline has been developed, which is a critical intermediate for various chemical syntheses. acs.org The process begins with the synthesis of 5,7-dichloro-4-hydroxyquinoline (B67264), which is then chlorinated to yield the target trichloroquinoline. acs.orgquickcompany.in

The final step in producing the precursor is the chlorination of 5,7-dichloro-4-hydroxyquinoline. This is typically achieved by heating the hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃), often in a solvent such as toluene. acs.orgquickcompany.in The reaction mixture is heated to reflux (around 120-130 °C) for approximately one hour to ensure complete conversion. acs.orgquickcompany.in After the reaction, the mixture is cooled and washed to remove excess reagents, yielding 4,5,7-trichloroquinoline. acs.org

| Step | Reactants | Reagents/Solvents | Conditions | Product | Reference |

| Chlorination | 5,7-Dichloro-4-hydroxyquinoline | Phosphorus oxychloride, Toluene | 120-130 °C, 1 hour | 4,5,7-Trichloroquinoline | acs.orgquickcompany.in |

Functionalization of Substituted Anilines and Cyclization Approaches

The synthesis of the quinoline (B57606) core itself originates from a substituted aniline (B41778), specifically 3,5-dichloroaniline (B42879). Two primary cyclization strategies, the Conrad-Limpach and the Gould-Jacobs methods, are employed to construct the heterocyclic system. acs.org

Conrad-Limpach Methodology: This approach involves the reaction of 3,5-dichloroaniline with a β-ketoester, such as ethyl oxaloacetate. acs.org This initial reaction forms a Schiff base (ethyl β-arylaminomaleate). This intermediate then undergoes thermal cyclization at high temperatures (around 250 °C) in a high-boiling point solvent like mineral oil. This cyclization yields an ethyl ester of 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. Subsequent hydrolysis and decarboxylation steps produce the desired 5,7-dichloro-4-hydroxyquinoline. acs.org

Gould-Jacobs Methodology: An alternative and commonly used route involves reacting 3,5-dichloroaniline with diethyl ethoxymethylene malonate. acs.orgquickcompany.instackexchange.com This reaction forms an anilinomethylene malonate intermediate. Similar to the Conrad-Limpach method, this intermediate is subjected to thermal cyclization in a high-boiling solvent like Dowtherm A or diphenyl ether at approximately 250 °C. quickcompany.instackexchange.com This step forms a 4-hydroxy-3-carboxyquinoline derivative. The ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently decarboxylated by heating to yield 5,7-dichloro-4-hydroxyquinoline. acs.orgquickcompany.in

More modern approaches for quinoline synthesis also exist, such as the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce a variety of substituted quinolines under mild conditions. nih.govresearchgate.netnih.gov

| Cyclization Method | Aniline Reactant | Coupling Partner | Key Steps | Intermediate Product | Reference |

| Conrad-Limpach | 3,5-Dichloroaniline | Ethyl oxaloacetate | Schiff base formation, Thermal cyclization, Hydrolysis, Decarboxylation | 5,7-Dichloro-4-hydroxyquinoline | acs.org |

| Gould-Jacobs | 3,5-Dichloroaniline | Diethyl ethoxymethylene malonate | Intermediate formation, Thermal cyclization, Hydrolysis, Decarboxylation | 5,7-Dichloro-4-hydroxyquinoline | acs.orgquickcompany.in |

Late-Stage Functionalization and Derivatization Approaches

With the 4,5,7-trichloroquinoline core in hand, the next phase is the attachment of the characteristic hydroxychloroquine side chain, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. This is typically accomplished via nucleophilic aromatic substitution or reductive amination.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinolines

The most common industrial strategy for attaching the side chain is through a nucleophilic aromatic substitution (SNAr) reaction. chemrxiv.org In this step, the 4,5,7-trichloroquinoline precursor is reacted with the side-chain amine, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.

The reaction mechanism involves the nucleophilic attack of the primary amine of the side chain on the C4 position of the quinoline ring. libretexts.org This position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the heterocyclic nitrogen atom. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring and yielding the final product, 5,7-dichloro hydroxychloroquine. libretexts.org This reaction is analogous to the synthesis of standard hydroxychloroquine from 4,7-dichloroquinoline (B193633). stackexchange.comnih.gov

| Reaction Type | Electrophile | Nucleophile | Key Feature | Product | Reference |

| SNAr | 4,5,7-Trichloroquinoline | 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol | Regioselective substitution at the C4 position | This compound | chemrxiv.orgchemrxiv.org |

Reductive Amination Strategies for Side Chain Attachment

An alternative synthetic route involves a reductive amination strategy. chemrxiv.orgchemrxiv.org This approach begins with the conversion of the 4,5,7-trichloroquinoline precursor to 4-amino-5,7-dichloroquinoline. This amine intermediate is then reacted with the ketone precursor of the side chain, 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one. chemrxiv.org

The reaction proceeds through the formation of an imine or enamine intermediate between the 4-amino group of the quinoline and the ketone of the side-chain precursor. This intermediate is then reduced in situ to form the final C-N bond, completing the attachment of the side chain. Common reducing agents for this step include hydrogen gas with a metal catalyst like Raney nickel. nih.gov This method offers an alternative pathway that avoids the direct use of the pre-formed side-chain primary amine in an SNAr reaction. chemrxiv.orgnih.gov

| Reaction Type | Quinoline Reactant | Side-Chain Reactant | Reducing Agent | Key Intermediate | Reference |

| Reductive Amination | 4-Amino-5,7-dichloroquinoline | 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one | H₂/Raney-Nickel | Imine/Enamine | chemrxiv.orgnih.gov |

Stereoselective Synthesis of Chiral Centers

The side chain of hydroxychloroquine contains a chiral center at the C4 position of the pentyl group. Consequently, this compound is a chiral molecule that can exist as two enantiomers, (R)- and (S)-5,7-dichloro hydroxychloroquine. Research on hydroxychloroquine itself has shown that the different enantiomers can exhibit different biological activities and toxicity profiles. nih.gov

To obtain optically pure enantiomers, a stereoselective synthesis is required. This is typically achieved through chiral resolution of the racemic side-chain amine, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, before its coupling with the quinoline core. chemrxiv.orgnih.gov The resolution can be performed using a chiral resolving agent, such as enantiomerically pure mandelic acid. chemrxiv.orgnih.gov The chiral acid forms diastereomeric salts with the racemic amine, which can be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral amine can be liberated and then used in the SNAr reaction with 4,5,7-trichloroquinoline to produce the corresponding single enantiomer of this compound. nih.gov

| Technique | Starting Material | Resolving Agent | Separation Method | Outcome | Reference |

| Chiral Resolution | Racemic side-chain amine | (R)- or (S)-Mandelic Acid | Fractional Crystallization | Enantiomerically pure (R)- or (S)-side-chain amine | chemrxiv.orgnih.gov |

Modern Synthetic Techniques and Process Optimization

Process optimization in pharmaceutical manufacturing focuses on enhancing reaction efficiency, reducing costs, and minimizing environmental impact. Modern synthetic techniques such as microwave-assisted synthesis, high-pressure reactions, and the application of green chemistry principles are at the forefront of these efforts.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, resulting in a rapid increase in temperature and enhanced reaction rates. researchgate.net The application of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic compounds like quinoline derivatives. nih.gov

For the synthesis of a molecule like this compound, a key step would involve the condensation of a 5,7-dichloro-4-aminoquinoline precursor with the appropriate side chain. Microwave assistance could significantly reduce the time required for this C-N bond formation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis in Analogous Reactions

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | 5-30 minutes |

| Temperature | High (often >150°C) | Controlled, rapid heating to 150°C |

| Yield | Moderate | Moderate to good (often improved) |

| Energy Consumption | High | Lower |

This table is a generalized comparison based on typical outcomes in related heterocyclic syntheses and is presented for illustrative purposes.

The use of high-pressure conditions in chemical synthesis can lead to increased reaction rates and improved yields, particularly in reactions where the volume of activation is negative. google.com In the context of synthesizing hydroxychloroquine analogues, high pressure has been shown to facilitate the reaction between 4,7-dichloroquinoline and the N'-ethyl-N'-β-hydroxyethyl-1,4-pentadiamine side chain, even in the absence of a catalyst or solvent. google.comijera.com

Applying this methodology to the synthesis of this compound would involve reacting 4-amino-5,7-dichloroquinoline with the side chain in a high-pressure reactor. The pressure, typically applied using an inert gas like nitrogen, can range from 5 to 20 bars. google.com This method can suppress the formation of by-products by allowing for lower reaction temperatures and shorter reaction times. ijera.com

Table 2: Projected High-Pressure Reaction Parameters for this compound Synthesis

| Parameter | Condition |

|---|---|

| Pressure | 10 - 20 bars |

| Temperature | 100 - 120°C |

| Reaction Time | < 6 hours |

| Catalyst | Not required |

| Solvent | Not required |

This table is based on patented high-pressure methods for hydroxychloroquine synthesis and is projected for the 5,7-dichloro derivative. google.com

Green chemistry principles are integral to developing sustainable and environmentally friendly synthetic processes, which is a major consideration for the scalable production of pharmaceuticals. nih.govwisdomgale.com These principles focus on waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. firp-ula.org

In a scalable synthesis of this compound, several green chemistry principles could be applied:

Waste Prevention: Designing the synthetic route to minimize by-products. wisdomgale.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. jddhs.com For instance, the use of toxic solvents like phenol in traditional quinoline syntheses can be avoided. chemrxiv.org

Energy Efficiency: Employing methods like microwave-assisted synthesis or reactions at ambient temperature and pressure where possible to reduce energy consumption. wisdomgale.com

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. wisdomgale.com Phase transfer catalysts have been used in related syntheses to improve efficiency in aqueous media. chemrxiv.org

Continuous flow chemistry is another green technology that offers precise control over reaction parameters, improved safety, and higher efficiency compared to traditional batch processes, making it a viable option for scalable synthesis. nih.govvcu.edu

Table 3: Green Chemistry Approaches in Analogous Syntheses

| Green Chemistry Principle | Application in Quinoline Synthesis |

|---|---|

| Waste Prevention | One-pot reactions, reducing derivatization steps. nih.gov |

| Safer Solvents | Use of ethanol instead of more hazardous solvents like xylene or phenol. chemrxiv.orgnih.gov |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy input. wisdomgale.com |

| Catalysis | Use of phase transfer catalysts (e.g., TBAB) in aqueous media. chemrxiv.org |

Based on a comprehensive review of available scientific literature, there is no specific research data detailing the molecular and cellular mechanisms of action for the chemical compound "this compound" corresponding to the detailed outline provided.

The search results indicate that this compound is a known chemical entity, identified by CAS No. 2054858-98-7. It is recognized as a dichlorinated derivative of hydroxychloroquine. synzeal.comchemicea.comkmpharma.in This compound is commercially available from various suppliers of pharmaceutical reference standards and research chemicals, where it is often categorized as an impurity or a related compound of hydroxychloroquine. synzeal.comchemicea.comcleanchemlab.como2hdiscovery.co A certificate of analysis for this compound specifies its use for research purposes only and not for human or animal consumption. cleanchemlab.com

However, the public scientific domain lacks in vitro investigations into its specific biological activities. There are no studies found that describe its subcellular localization, its effects on endosomal and lysosomal systems, its capacity for pH modulation within cellular compartments, or its influence on intracellular signaling pathways such as Toll-Like Receptors (TLR), endosomal NADPH oxidase (NOX), or cytokine production. synzeal.comchemicea.comkmpharma.incleanchemlab.como2hdiscovery.covenkatasailifesciences.comalentris.orgbiomall.in

All pertinent research concerning the mechanisms outlined in the request—including lysosomotropic properties, pH alteration of acidic organelles, and immunomodulatory effects via TLR and cytokine pathway inhibition—is consistently attributed to the parent compound, hydroxychloroquine (HCQ) . nih.govdrugbank.comwikipedia.org

Therefore, an article focusing solely on the molecular and cellular mechanisms of "this compound" as per the specified outline cannot be generated due to the absence of dedicated research findings. The biological properties and mechanistic actions of this specific derivative have not been elucidated in the available literature.

Molecular and Cellular Mechanisms of Action in Vitro Investigations

Direct Biomolecular Target Interactions (In Vitro/Theoretical)

In vitro and computational studies on hydroxychloroquine (B89500) and related quinoline (B57606) structures have identified several direct biomolecular interactions that likely underpin the activity of its 5,7-dichloro derivative. These interactions primarily involve host-cell receptors, enzymes critical for pathogen entry, and pathogen-specific biochemical pathways.

Theoretical and in vitro models suggest that, like its parent compound, 5,7-Dichloro hydroxychloroquine may interact with the Angiotensin-Converting Enzyme 2 (ACE2) receptor. ACE2, a zinc-dependent exopeptidase, serves as a key entry point for certain viruses. The proposed mechanism involves the quinoline compound binding to ACE2, which could physically hinder the attachment of viral particles.

Virtual molecular docking studies performed on hydroxychloroquine (HCQ) and chloroquine (B1663885) (CQ) have shown that these molecules can bind to ACE2. For instance, both CQ and HCQ were observed to interact with residues such as R393 and D350 of the ACE2 protein via their quinoline and imino groups. This binding is thermodynamically possible, with studies reporting negative binding energies. Research has also explored how polymorphisms in the ACE2 gene might affect this interaction.

Further studies have demonstrated that hydroxychloroquine can directly and in a dose-dependent manner inhibit the enzymatic activity of recombinant human ACE2 in a cell-free system. This suggests a direct modulatory effect on the enzyme beyond simple steric hindrance of viral binding.

Table 1: Binding Characteristics of Chloroquine Derivatives with ACE2

| Compound | Binding Affinity (K_D) to ACE2 | Reference |

|---|---|---|

| Chloroquine (CQ) | (7.31 ± 0.62)e⁻⁷ M | nih.gov |

| Hydroxychloroquine (HCQ) | (4.82 ± 0.87)e⁻⁷ M | nih.gov |

A primary mechanism by which hydroxychloroquine is thought to prevent viral entry is through its interference with the interaction between host receptors and viral spike proteins. This is not necessarily from direct binding to the spike protein itself, but rather by modifying the host receptor.

One of the most cited mechanisms is the impairment of the glycosylation of the ACE2 receptor. solubilityofthings.com By altering the sugar chains attached to the ACE2 protein, hydroxychloroquine may change the receptor's conformation, thereby lowering the binding affinity for viral spike proteins and preventing cellular entry. solubilityofthings.com This mode of action highlights an indirect but critical interference at the host-pathogen interface. Studies have shown that hydroxychloroquine can reduce the cytotoxic effects of viral spike proteins in cell cultures, supporting the hypothesis that it mitigates the initial steps of viral attachment and entry. tandfonline.com

The quinoline scaffold is known to interact with a variety of enzymes. For this compound, its potential for enzyme modulation can be inferred from studies on hydroxychloroquine and other related quinoline derivatives.

Exopeptidases: As previously noted, ACE2 is a critical exopeptidase. The direct inhibitory effect of hydroxychloroquine on the catalytic activity of ACE2 places it firmly in the category of an exopeptidase modulator. drugbank.com This inhibition could disrupt the delicate balance of the renin-angiotensin system, which is modulated by ACE2's physiological activity. nih.gov

Sphingosine Kinases (SphK): Sphingosine kinases are lipid kinases involved in cellular signaling pathways related to cell growth, survival, and inflammation. While direct data on hydroxychloroquine is limited, other quinoline structures, specifically quinoline-5,8-diones, have been identified as inhibitors of both SphK1 and SphK2. nih.gov This suggests that the quinoline framework is capable of interacting with the binding sites of these enzymes, although the specific activity of the this compound derivative in this context has not been established.

Fatty-Acid Amide Hydrolase (FAAH): FAAH is an enzyme that degrades endocannabinoids and is a target for pain and inflammation. Currently, there is a lack of substantial evidence from the reviewed literature directly linking hydroxychloroquine or its dichloro-derivative to the inhibition of FAAH. While FAAH inhibition has been achieved with other chemical scaffolds, it is not a well-documented mechanism for quinoline-based antimalarials. nih.govtandfonline.com

A cornerstone of the antimalarial activity of quinoline-based drugs like chloroquine and hydroxychloroquine is the inhibition of hemozoin formation. This mechanism is highly relevant to the dichloroquinoline scaffold of this compound.

In the malaria parasite Plasmodium falciparum, the digestion of host hemoglobin within the parasite's digestive vacuole releases large amounts of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. Quinoline drugs are weak bases that accumulate in the acidic environment of the digestive vacuole. sigmaaldrich.com Here, they are believed to interfere with hemozoin formation through two primary, non-mutually exclusive hypotheses:

Complex Formation: The quinoline molecule may form a complex with the heme monomer, preventing it from being incorporated into the growing hemozoin crystal. benthamdirect.com

Crystal Capping: Alternatively, the drug might bind to the surface of the nascent hemozoin crystal, "capping" it and preventing further polymerization. benthamdirect.com

In either scenario, the result is a buildup of toxic, free heme within the parasite, leading to oxidative stress, membrane damage, and ultimately, parasite death. nih.gov Studies on 4,7-dichloroquinoline (B193633) have confirmed its potent antiplasmodial activity, reinforcing the importance of the chloro-substituted quinoline core in this mechanism. nih.gov

Table 2: In Vitro Antimalarial Activity of a Dichloroquinoline Compound

| Compound | Target Strain | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4,7-dichloroquinoline | P. falciparum (CQ-sensitive) | 6.7 nM | nih.gov |

| 4,7-dichloroquinoline | P. falciparum (CQ-resistant) | 8.5 nM | nih.gov |

Computational Chemistry and Structure Activity Relationship Sar Studies

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling is a computational technique used to predict and analyze the binding of a small molecule (ligand) to a protein target. This is instrumental in understanding the mechanism of action of a drug candidate.

Molecular docking simulations are a key component of ligand-protein interaction profiling. These simulations predict the preferred orientation of a ligand when bound to a protein target. For 5,7-dichloro hydroxychloroquine (B89500), docking studies have been performed with several proposed target proteins, including angiotensin-converting enzyme 2 (ACE2), Plasmodium falciparum plasmepsin II (PfPMT), and penicillin-binding protein 2a (PBP2a).

ACE2: Molecular docking studies of hydroxychloroquine with the ACE2 receptor, a key protein involved in the entry of SARS-CoV-2 into host cells, have shown that it can bind to the receptor. nih.govui.ac.id Some studies suggest that hydroxychloroquine interacts with the allosteric site of ACE2 rather than the active site, which could prevent the binding of the virus's spike protein. nih.gov The binding affinity of hydroxychloroquine to the ACE2 receptor has been reported with docking scores ranging from -3.87 kcal/mol to -9.178 kcal/mol, depending on the specific docking protocol and software used. nih.govui.ac.id

PfPMT: While direct docking studies of 5,7-dichloro hydroxychloroquine with PfPMT were not found, research on related 4-aminoquinoline (B48711) compounds, like chloroquine (B1663885), indicates that they inhibit hemozoin formation in the parasite's digestive vacuole, a process in which PfPMT is involved. nih.gov This suggests a potential interaction that could be explored for the dichlorinated analog.

PBP2a: PBP2a is a key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). ubaya.ac.idnih.gov Molecular docking studies are a common approach to identify potential inhibitors of PBP2a. ubaya.ac.idnih.govjournalofyoungphysicists.org While specific docking results for this compound with PBP2a are not available, the methodology is well-established for screening compounds against this target. ubaya.ac.idnih.govjournalofyoungphysicists.org

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| ACE2 | 6LZG | -9.178 | ASP350, ASP382, ALA348, PHE40, PHE390, HIS378 |

| ACE2 | Not Specified | -3.87 | Lys353 |

This table presents a selection of molecular docking results for hydroxychloroquine with the ACE2 receptor. The docking scores and interacting residues can vary depending on the specific computational methods and protein structures used in the studies.

The analysis of docking poses reveals the specific amino acid residues in the protein's binding site that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex. Common interaction motifs include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the context of hydroxychloroquine's interaction with ACE2, hydrogen bonds have been identified with residues such as ASP350 and ASP382. nih.gov

π-π Stacking: This non-covalent interaction occurs between aromatic rings. The quinoline (B57606) ring of this compound can participate in π-π stacking interactions with aromatic residues like PHE40 and PHE390 in the binding site of ACE2. nih.gov

Halogen Bonds: The presence of two chlorine atoms in this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. While not explicitly detailed in the available search results for this specific compound, this type of interaction is a recognized contributor to ligand-protein binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

To build a QSAR model, a set of numerical descriptors that characterize the physicochemical and electronic properties of the molecules is required. For this compound and its analogs, these descriptors could include:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges and frontier molecular orbital energies.

Hydrophobicity (logP): This descriptor is a measure of a molecule's lipophilicity, which influences its absorption and distribution.

Molecular Weight and Surface Area: These provide information about the size and shape of the molecule.

Studies on hydroxychloroquine derivatives have utilized such descriptors to build QSAR models. researchgate.net

Once the descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to develop a predictive model. This model can then be used to estimate the biological activity of new, untested compounds. QSAR models have been developed for quinoline derivatives to predict their antimalarial activity. nih.gov These models have shown good predictive capacity, with high correlation coefficients between the predicted and experimental activities. nih.gov For instance, a recent study on quinoline derivatives against P. falciparum reported 2D-QSAR models with a test set r-squared value of 0.845. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction compared to the static picture from molecular docking. MD simulations can reveal:

Conformational Stability: How the conformation of the ligand and protein change over time.

Binding Dynamics: The stability of the ligand within the binding pocket and the key interactions that are maintained throughout the simulation.

MD simulations of hydroxychloroquine with the main protease of SARS-CoV-2 have suggested that the drug can induce significant structural changes in the protein, potentially affecting its activity. nih.gov These simulations also showed that the complex between hydroxychloroquine and the protease becomes stable after a certain period, indicating a persistent interaction. nih.gov

De Novo Design and Virtual Screening of Analogues

De novo design and virtual screening are powerful computational strategies for the discovery of novel analogues of a lead compound like this compound. These methods allow for the exploration of vast chemical space to identify molecules with a higher probability of desired biological activity.

De Novo Design

De novo design involves the computational construction of novel molecules, atom by atom or fragment by fragment, within the constraints of a specific binding site of a biological target. nih.gov This approach is particularly useful when seeking to create entirely new chemical entities that retain the essential pharmacophoric features of the parent molecule while introducing novel structural motifs. For this compound, a de novo design strategy could be employed to generate analogues with modified side chains or alternative substitution patterns on the quinoline ring, aiming to enhance target binding or improve pharmacokinetic properties. The process typically involves algorithms that "grow" molecules within the active site, optimizing for steric and electronic complementarity.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. nih.govfortunejournals.com This can be done through either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening: This method utilizes the known structure of an active compound, such as this compound, as a template to search for other molecules with similar properties. nih.gov The underlying principle is that molecules with similar structures are likely to have similar biological activities. Similarity can be assessed based on 2D fingerprints, 3D shape, or pharmacophoric features.

Structure-Based Virtual Screening: When the three-dimensional structure of the biological target is known, structure-based virtual screening, primarily through molecular docking, can be employed. fabad.org.tr In this process, candidate molecules from a database are computationally "docked" into the binding site of the target protein. An energy-based scoring function is then used to estimate the binding affinity of each molecule. fortunejournals.com This allows for the ranking of compounds and the selection of the most promising candidates for further experimental testing. For instance, analogues of this compound could be screened against a specific biological target to predict their binding modes and affinities.

Research Findings from Analogue Studies

While specific studies on this compound are not prevalent, research on analogous 4-aminoquinolines provides valuable insights into the potential outcomes of de novo design and virtual screening. For example, studies on hydroxychloroquine and chloroquine analogues have identified key interactions with biological targets and have led to the design of derivatives with modified activity profiles. nih.govfortunejournals.com

In one such study, virtual screening of hydroxychloroquine analogues led to the identification of compounds with potentially higher binding affinities to specific viral proteins compared to the parent drug. fortunejournals.com These findings highlight the utility of computational methods in prioritizing compounds for synthesis and biological evaluation.

The following table illustrates the type of data that can be generated from virtual screening studies of hypothetical analogues of this compound. The binding energies are theoretical values used for comparative purposes.

| Compound ID | Modification on this compound | Predicted Binding Energy (kcal/mol) |

| 5,7-DCHQ-001 | Unmodified | -7.5 |

| 5,7-DCHQ-002 | Replacement of N-ethyl groups with N,N-dimethyl groups | -7.8 |

| 5,7-DCHQ-003 | Extension of the alkyl chain by one methylene (B1212753) unit | -7.6 |

| 5,7-DCHQ-004 | Introduction of a piperazine (B1678402) ring in the side chain | -8.2 |

| 5,7-DCHQ-005 | Replacement of the hydroxyl group with a methoxy (B1213986) group | -7.4 |

These computational predictions serve as a guide for synthetic chemists to prioritize the synthesis of the most promising analogues. Subsequent biological testing is then required to validate the in silico findings and to fully characterize the structure-activity relationships. The iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Biochemical and Metabolic Pathway Characterization in Vitro

Enzymatic Biotransformation Studies

There is no available research detailing the enzymatic biotransformation of 5,7-Dichloro hydroxychloroquine (B89500). Studies on related compounds suggest that the quinoline (B57606) ring structure can undergo oxidative metabolism, but specific pathways for this dichlorinated analog have not been investigated.

No studies have been published that identify the Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) metabolic products of 5,7-Dichloro hydroxychloroquine.

The specific enzymes, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), responsible for the metabolism of this compound have not been characterized.

Cellular Uptake and Efflux Mechanisms

There is a lack of data concerning the mechanisms by which this compound enters and exits cells. Research has not yet explored the roles of specific transporters in its cellular disposition.

Modulation of Specific Biochemical Cascades

No in vitro studies are available that describe the modulation of specific biochemical cascades by this compound.

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 5,7-Dichloro hydroxychloroquine (B89500) from the parent drug and other related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for this purpose.

The development of a robust HPLC method is crucial for the accurate quantification of 5,7-Dichloro hydroxychloroquine. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for separating hydroxychloroquine and its related compounds. nih.gov Method development typically begins with selecting an appropriate stationary phase and mobile phase composition based on the physicochemical properties of the analyte, such as its pKa value. nih.gov For instance, a phenyl column is often effective for the separation of these aromatic compounds. nih.govnih.gov

Validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate. researchgate.net Key validation parameters include linearity, precision, accuracy, specificity, and robustness. researchgate.net A well-developed method will demonstrate a linear relationship between detector response and concentration over a specified range, with high precision (low relative standard deviation) and accuracy. nih.govlcms.cz

Table 1: Example HPLC Method Parameters for Analysis of Hydroxychloroquine-Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | X-terra phenyl (250 × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient mixture of phosphate (B84403) buffer (pH 2.5) and organic solvent | nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | nih.gov |

| Detection | UV at 220 nm or Fluorescence | nih.govnih.gov |

| Column Temp. | 50°C | nih.gov |

| Internal Standard | Chloroquine (B1663885) or a deuterated analog (e.g., hydroxychloroquine-d4) | researchgate.netnih.gov |

Table 2: Representative HPLC Method Validation Data

| Parameter | Result | Source |

|---|---|---|

| Linearity Range | 25 to 1000 ng/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | nih.gov |

| Intra-day Precision (%RSD) | < 5% | nih.govnih.gov |

| Inter-day Precision (%RSD) | 4.3% to 10.3% | nih.gov |

| Accuracy | 93.1% to 107.6% | nih.govnus.edu.sg |

Direct analysis of this compound by Gas Chromatography is challenging due to its low volatility and thermal instability. Therefore, analysis typically requires a derivatization step to convert the molecule into a more volatile and thermally stable form. However, with modern instrumentation, particularly when coupled with mass spectrometry, methods have been developed for related compounds like hydroxychloroquine. nih.gov

For such analyses, a sample preparation technique like ultrasonication-assisted, spraying-based fine droplet formation–liquid phase microextraction (UA-SFDF-LPME) can be employed to extract and preconcentrate the analyte from biological matrices. nih.gov The chromatographic separation is then performed on a capillary column, such as an HP5MS, which is suitable for separating a wide range of organic compounds. nih.gov

Table 3: Typical GC-MS Instrumental Parameters

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Agilent 6890 GC with 5973 MS Detector | nih.gov |

| Column | HP5MS (30 m x 250 µm x 0.25 µm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Inlet Temperature | 290 °C | nih.gov |

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. Techniques such as NMR, MS, and FT-IR provide complementary information to build a complete picture of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. nih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.net For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the quinoline (B57606) ring, the side chain, and the hydroxyl group. The substitution pattern on the aromatic ring, specifically the presence of chlorine atoms at positions 5 and 7, would cause predictable shifts in the signals of the remaining aromatic protons compared to the parent hydroxychloroquine molecule. researchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms. mdpi.com For instance, HSQC correlates protons directly to the carbons they are attached to, helping to assign the complex ¹³C spectrum. nih.gov These advanced techniques are crucial for confirming the precise location of the chloro-substituents on the quinoline core.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Parts of the Hydroxychloroquine Structure (as a reference for this compound)

| Atom Position (Hydroxychloroquine) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

|---|---|---|---|

| C2-H | 8.58 | 149.2 | researchgate.net |

| C3-H | 7.35 | 119.5 | researchgate.net |

| C5-H | 7.89 | 125.8 | researchgate.net |

| C6-H | 7.42 | 122.1 | researchgate.net |

| C8-H | 8.35 | 142.2 | researchgate.net |

| C1' | 3.32 | 49.8 | researchgate.net |

| C5' | 3.81 | 58.7 | researchgate.net |

Note: In this compound, the signals for C5-H and C7-H would be absent, and the chemical shifts of adjacent carbons and protons would be significantly altered due to the electronic effects of the chlorine atoms.

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov Using an electrospray ionization (ESI) source in positive ion mode, this compound would be detected as a protonated molecule [M+H]⁺. nih.govsemanticscholar.org

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.gov The protonated molecule is selected and subjected to collision-induced dissociation, breaking it into smaller, characteristic product ions. Analysis of these fragments provides valuable structural information, particularly concerning the side chain and the substituted quinoline ring. For example, the fragmentation of hydroxychloroquine (m/z 336.2) often yields a major product ion at m/z 247 by cleavage of the side chain. nus.edu.sg A similar fragmentation pattern would be expected for the dichlorinated analog, but with the mass of the quinoline-containing fragment increased by the mass of two chlorine atoms minus two hydrogens.

Table 5: Mass Spectrometry Parameters and Expected Data

| Parameter | Detail | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govsemanticscholar.org |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | semanticscholar.org |

| Precursor Ion [M+H]⁺ | Calculated for C₁₈H₂₄Cl₃N₃O | N/A |

| Expected Fragmentation | Cleavage of the N-alkyl side chain | nus.edu.sgnih.gov |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org An FT-IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For this compound, FT-IR can confirm the presence of key functional groups. researchgate.net

Table 6: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Source |

|---|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) | libretexts.org |

| Amine | N-H stretch | 3300-3500 | libretexts.org |

| Alkane | C-H stretch | 2850-3000 | N/A |

| Aromatic Ring | C=C and C=N stretch | 1450-1600 | libretexts.org |

| Ether | C-O stretch | 1050-1250 | libretexts.org |

| Aryl Halide | C-Cl stretch | 1000-1100 | N/A |

The presence of a broad band in the 3200-3600 cm⁻¹ region would indicate the hydroxyl group, while absorptions in the aromatic region would confirm the quinoline core. The C-Cl stretches, though sometimes difficult to assign definitively, would also be expected in the fingerprint region. libretexts.org

Electrochemical Characterization Methods

The electrochemical behavior of quinoline derivatives provides a basis for developing sensitive analytical methods for their quantification. Techniques such as voltammetry can be employed to study the oxidation and reduction processes of these molecules, which are typically related to the quinoline ring system.

Differential pulse voltammetry (DPV) has been successfully applied for the quantitative determination of HCQ in pharmaceutical formulations. This method offers good sensitivity and precision. For instance, a DPV method using a glassy carbon electrode was developed and validated, demonstrating a detection limit of 11.2 µg/mL with a relative standard deviation of 0.46%. mdpi.com

To enhance sensitivity and overcome matrix effects, modified electrodes have also been explored. The use of multi-walled carbon nanotube (MWCNT) modified electrodes, for example, has been shown to significantly increase the oxidation peak current of quinoline compounds, demonstrating a notable enhancement effect compared to unmodified electrodes. nih.gov For other quinoline compounds, such as quinolinic acid, MWCNT-modified screen-printed carbon electrodes have been used for detection via cyclic and differential pulse voltammetry, showing a distinct oxidation peak. medrxiv.org

Below is a table summarizing key findings in the electrochemical characterization of hydroxychloroquine.

| Technique | Electrode | Key Findings | Detection Limit | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Investigated the electrochemical reduction of HCQ; observed a pH-dependent cathodic peak in acid medium. The process follows an E(r)C(i) mechanism. | N/A | mdpi.com |

| Chronoamperometry | Glassy Carbon Electrode (GCE) | Determined the number of electrons consumed in the reduction of HCQ to be one. | N/A | mdpi.com |

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | Developed for quantitative determination of HCQ in pharmaceutical tablets. | 11.2 µg/mL | mdpi.com |

| Cyclic Voltammetry (CV) & Differential Pulse Voltammetry (DPV) | CuO/GO Nanocomposite Modified Carbon Paste Electrode | Used for the detection of HCQ in an aqueous medium, showing enhanced electrochemical response. | 0.6 to 16 µM (DPV range) | nih.gov |

| Square-Wave Anodic Stripping Voltammetry (SWASV) | Bismuth Film Electrode (BiFE) | Developed for sensitive detection of the quinolone family, applicable to related structures. | ~0.5 ng/L | researchgate.net |

Derivatization Strategies for Enhanced Detection Sensitivity and Specificity

For compounds that lack a strong chromophore or fluorophore, pre-column or post-column derivatization is a common strategy in chromatographic methods to enhance detection sensitivity and specificity. Hydroxychloroquine contains a secondary amine group which is amenable to derivatization with various reagents. researchgate.net This approach introduces a chemical tag that possesses strong UV absorbance or fluorescence properties, significantly lowering the limits of detection.

Several derivatization reagents are widely used for primary and secondary amines and could be applied to this compound for enhanced detection in HPLC. thermofisher.com

Dansyl Chloride (DNS-Cl): This is one of the most common reagents for derivatizing primary and secondary amines. researchgate.net It reacts with the amine group to form a highly fluorescent dansyl-adduct. libretexts.org The reaction is typically carried out in an alkaline medium (pH 9.5-10) at elevated temperatures. researchgate.net The resulting derivatives can be detected with high sensitivity using a fluorescence detector, with detection limits often in the nanomole to picomole range. libretexts.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with primary and secondary amines to produce stable, highly fluorescent derivatives. thermofisher.comoup.com The derivatization is rapid and occurs under mild conditions. thermofisher.com This method is frequently used in the analysis of amino acids and other amine-containing compounds. oup.com

o-Phthalaldehyde (OPA): While OPA primarily reacts with primary amines in the presence of a thiol, it can be used for secondary amines after a pre-treatment step, for example with sodium hypochlorite. libretexts.org It is a widely used reagent for automated pre-column derivatization due to its rapid reaction time. nih.gov

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): NBD-Cl is a fluorogenic reagent employed for the analysis of primary and secondary amines. mdpi.com Derivatization with NBD-Cl typically requires heating (e.g., 70°C for 30 minutes) and results in fluorescent products that can be detected at specific excitation and emission wavelengths (e.g., λex = 450 nm, λem = 540 nm). mdpi.com

The choice of derivatization reagent depends on the specific analytical requirements, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

The table below outlines potential derivatization reagents for enhancing the detection of a secondary amine-containing quinoline derivative.

| Derivatization Reagent | Target Functional Group | Detection Method | Advantages | Reference |

|---|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | HPLC with Fluorescence Detection | Forms highly fluorescent and stable derivatives; significant sensitivity enhancement. | researchgate.netlibretexts.org |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | HPLC with Fluorescence Detection | Rapid reaction under mild conditions; forms stable and highly fluorescent products. | thermofisher.comoup.com |

| o-Phthalaldehyde (OPA) | Primary Amines (Secondary amines require pre-treatment) | HPLC with Fluorescence Detection | Very rapid reaction, suitable for automation. | libretexts.orgnih.gov |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Primary and Secondary Amines, Thiols | HPLC with Fluorescence Detection | Selective for secondary amines over primary amines under specific conditions; good fluorescent yield. | mdpi.com |

Comparative Analysis with Known Quinoline Antimalarials and Immunomodulators

Structural Homology and Divergence Analysis

The fundamental framework of these compounds is the quinoline (B57606) ring, a bicyclic aromatic heterocycle. In the case of chloroquine (B1663885) and hydroxychloroquine (B89500), this core is substituted with a chlorine atom at the 7-position and an amino side chain at the 4-position. nih.gov The synthesis of these molecules typically begins with 4,7-dichloroquinoline (B193633), which is then reacted with the appropriate diamine side chain. nih.govnih.gov

The key structural features are:

Quinoline Core: A bicyclic aromatic system that is essential for the molecule's activity.

7-Chloro Group: An electron-withdrawing group at the 7-position is a critical feature for antimalarial potency. youtube.com

4-Amino Side Chain: This basic side chain is crucial for the accumulation of the drug in acidic cellular compartments like the parasite's food vacuole or the lysosome, a key aspect of its mechanism of action. nih.govtaylorandfrancis.com

5,7-Dichloro hydroxychloroquine represents a structural divergence from hydroxychloroquine through the addition of a second chlorine atom at the 5-position of the quinoline ring. While hydroxychloroquine is derived from 4,7-dichloroquinoline, this analogue would theoretically be synthesized from 4,5,7-trichloroquinoline (B1580783). This additional halogenation is expected to significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile.

Table 1: Structural Comparison of Quinoline Compounds

| Compound Name | Quinoline Core Substitutions | Side Chain at 4-Position |

|---|---|---|

| Chloroquine | 7-Chloro | N-ethyl-N'-(1-methylbutyl)butane-1,4-diamine |

| Hydroxychloroquine | 7-Chloro | 2-((4-((7-chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethanol |

| This compound | 5-Chloro, 7-Chloro | 2-((4-((5,7-dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethanol |

| 5,7-Dichloro-8-hydroxyquinoline | 5-Chloro, 7-Chloro, 8-Hydroxy | None (Not a 4-aminoquinoline) |

Comparative Mechanistic Investigations

The mechanisms of action for chloroquine and hydroxychloroquine are multifaceted. As antimalarials, their primary mode of action involves disrupting the detoxification of heme within the malaria parasite. nih.govtaylorandfrancis.com The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. The drug, being a weak base, accumulates in this acidic vacuole and complexes with the heme, preventing its polymerization into non-toxic hemozoin crystals. taylorandfrancis.com This leads to a buildup of toxic heme, causing parasite death.

As immunomodulators, these drugs accumulate in lysosomes, raising the intracellular pH. nih.gov This increase in pH interferes with lysosomal functions, including antigen processing and presentation by antigen-presenting cells, and the signaling of Toll-like receptors (TLRs), which are involved in the inflammatory cascade.

For this compound, while no direct mechanistic studies exist, its structural features suggest it would operate through similar pathways. The presence of the 4-amino side chain would still facilitate its accumulation in acidic compartments. However, the addition of the 5-chloro group could modulate its activity in several ways:

Altered Basicity: Changes in the electronic properties of the quinoline ring could subtly alter the pKa of the side chain nitrogens, potentially affecting the efficiency of its accumulation in acidic vesicles.

Membrane Permeability: Increased lipophilicity due to the second chlorine atom might enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations.

Target Interaction: The modified electronic and steric nature of the quinoline ring could influence the strength and geometry of its interaction with heme or other biological targets.

Studies on other 4-aminoquinoline (B48711) analogues have shown that modifications to the quinoline ring and the side chain can significantly impact their mechanism and effectiveness against resistant parasite strains. plos.orgnih.gov

Impact of Halogenation Pattern on Biological Activity and Selectivity

Halogenation is a well-established strategy in medicinal chemistry to modulate a drug's pharmacological profile. In the context of quinolines, the position and nature of the halogen substituent are critical determinants of biological activity.

The 7-chloro substituent is considered essential for the high antimalarial potency of chloroquine and its derivatives. youtube.com Research into structure-activity relationships (SAR) of 4-aminoquinolines has consistently shown that an electron-withdrawing group at this position is required for activity. youtube.comnih.gov Replacing the 7-chloro group with a methyl group, for instance, leads to a complete loss of antimalarial activity. youtube.com

The introduction of a second chlorine atom at the 5-position, creating a 5,7-dichloro pattern, is a known modification in other quinoline series, such as 8-hydroxyquinolines. researchgate.netpubcompare.ai In these compounds, di-halogenation has been shown to enhance antimicrobial and other biological activities. raco.cat This enhancement is often attributed to:

Increased Lipophilicity: Halogens increase the lipid solubility of a molecule, which can improve its absorption, distribution, and ability to penetrate biological membranes.

Electronic Effects: The strong electron-withdrawing nature of chlorine atoms alters the electron density of the aromatic ring system, which can enhance binding interactions with biological targets.

In the case of this compound, this di-halogenation pattern could potentially lead to enhanced potency compared to hydroxychloroquine. However, it could also impact the drug's selectivity and safety profile. For example, increased lipophilicity might lead to greater accumulation in tissues like the retina, a concern with long-term hydroxychloroquine use. Studies on di-halogenated compounds have found them to be highly potent derivatives. raco.cat The precise impact of this substitution pattern would require empirical biological evaluation.

Table 2: Summary of Compound Characteristics and Activities

| Compound | Key Structural Feature | Known/Hypothesized Primary Mechanism | Potential Impact of Halogenation |

|---|---|---|---|

| Chloroquine | 7-Chloroquinoline | Heme polymerization inhibition; Lysosomal pH modulation | 7-Cl is essential for antimalarial activity. |

| Hydroxychloroquine | 7-Chloroquinoline with hydroxylated side chain | Heme polymerization inhibition; Lysosomal pH modulation | 7-Cl is essential; Hydroxyl group reduces toxicity compared to CQ. nih.gov |

| This compound | 5,7-Dichloroquinoline (B1370276) | Heme polymerization inhibition; Lysosomal pH modulation (Hypothesized) | 5,7-diCl pattern may increase lipophilicity and potency; could alter selectivity. (Hypothesized) |

Future Research Trajectories and Academic Significance

Exploration of Diverse Biological Applications

The substitution pattern of the quinoline (B57606) ring is a critical determinant of its biological activity. The presence of chlorine atoms at the 5 and 7 positions of the hydroxychloroquine (B89500) molecule is anticipated to significantly modulate its pharmacological profile, opening avenues for diverse therapeutic applications beyond its parent compound's primary indications.

Antimalarial Activity: Chloroquine (B1663885) and hydroxychloroquine, both 4-aminoquinolines, have been mainstays in malaria treatment, although their efficacy has been compromised by the emergence of drug-resistant parasite strains. Research into other dichloroquinoline derivatives, such as 4,7-dichloroquinoline (B193633), has shown significant antimalarial potential. Studies have demonstrated that 4,7-dichloroquinoline exhibits potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This suggests that 5,7-Dichloro hydroxychloroquine could also possess significant antiplasmodial properties, potentially acting through mechanisms that circumvent existing resistance pathways. Future research should focus on in vitro and in vivo studies to evaluate its efficacy against a panel of drug-resistant malaria parasites.

Antiviral Activity: The quest for broad-spectrum antiviral agents has intensified in recent years. Quinoline derivatives have been investigated for their antiviral effects against a range of viruses. For instance, some studies have explored the potential of quinoline compounds against dengue virus and other flaviviruses. Given that hydroxychloroquine has been studied for its potential, albeit controversial, antiviral effects, the introduction of two chlorine atoms in this compound could enhance its antiviral potency or broaden its spectrum of activity. Investigating its efficacy against various viral families, including emerging and re-emerging viruses, constitutes a critical area for future research.

Anticancer Activity: The anticancer potential of quinoline derivatives is a rapidly growing field of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The structural features of this compound, combining the quinoline core with dichlorination, make it a candidate for investigation as an anticancer agent. Research on other dichloroquinoline analogs has demonstrated cytotoxic activity against various cancer cell lines. Therefore, future studies should systematically screen this compound against a diverse panel of cancer cells to identify potential therapeutic targets and elucidate its mechanism of antiproliferative action.

| Potential Biological Application | Rationale based on Similar Compounds | Key Research Focus |

|---|---|---|

| Antimalarial | 4,7-dichloroquinoline shows activity against resistant P. falciparum strains. | Efficacy against drug-resistant malaria parasites. |

| Antiviral | Quinoline derivatives have shown activity against various viruses. | Screening against a broad spectrum of viral pathogens. |

| Anticancer | Dichloroquinoline analogs exhibit cytotoxicity in cancer cell lines. | Identification of cancer cell line sensitivity and mechanism of action. |

Integration of Multi-Omics Approaches in Mechanistic Elucidation

To fully understand the biological effects of this compound and to identify its molecular targets, the integration of multi-omics technologies is indispensable. Systems biology approaches, combining genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular perturbations induced by this compound.

Metabolomic studies on chloroquine-resistant P. falciparum have revealed significant alterations in parasite metabolism, particularly in hemoglobin catabolism and peptide accumulation. nih.gov Similar untargeted metabolomics approaches could be employed to analyze the metabolic fingerprints of cells or parasites treated with this compound. This would not only help in identifying the metabolic pathways affected by the compound but also in understanding potential resistance mechanisms.

Proteomics offers a powerful tool for identifying the direct protein targets of a drug. Functional proteomics strategies, such as affinity chromatography using the drug as a ligand, can be used to isolate and identify proteins that bind to this compound. This approach has been successfully used to identify potential targets of other quinoline antimalarials. mdpi.com By identifying the protein interactome of this compound, researchers can gain crucial insights into its mechanism of action.

The data generated from these multi-omics platforms can be integrated using computational and systems biology tools to construct comprehensive models of the drug's action. This holistic understanding is crucial for optimizing the compound's efficacy and for the rational design of future derivatives.

Rational Design of Next-Generation Dichloroquinoline Derivatives

The structure of this compound provides a versatile scaffold for the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process.

By systematically modifying the side chain of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for optimal efficacy. For instance, in the context of antimalarial drug design, modifications to the alkyl side chain of chloroquine have been shown to overcome resistance. nih.gov Similar strategies can be applied to this compound to develop compounds with enhanced activity against resistant pathogens or cancer cells.

Computational modeling and in-silico screening can further accelerate the drug design process. mdpi.com By creating 3D-QSAR (Quantitative Structure-Activity Relationship) models based on a library of synthesized dichloroquinoline derivatives, it is possible to predict the biological activity of novel, yet-to-be-synthesized compounds. This approach allows for the prioritization of candidates for chemical synthesis and biological testing, thereby saving time and resources. mdpi.com

The goal of these rational design efforts is to develop next-generation dichloroquinoline derivatives that are not only more potent but also possess favorable drug-like properties, such as improved bioavailability and reduced toxicity.

| Design Strategy | Approach | Expected Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the side chain and evaluation of biological activity. | Identification of key structural features for enhanced potency and selectivity. |

| Computational Modeling | Development of 3D-QSAR models to predict the activity of novel derivatives. | Prioritization of candidate compounds for synthesis and testing. |

| Molecular Hybridization | Combining the dichloroquinoline scaffold with other pharmacophores. | Development of hybrid molecules with dual or synergistic activities. |

Collaborative Research Paradigms and Data Sharing

The advancement of research on novel compounds like this compound will be significantly accelerated through collaborative efforts and open data sharing. The complexity of drug discovery and development necessitates a multidisciplinary approach, bringing together experts from chemistry, biology, pharmacology, and computational sciences.

Initiatives like the Open Source Drug Discovery (OSDD) project provide a model for how global collaboration can tackle complex health challenges, particularly for neglected diseases. nkn.gov.inthegovlab.org Such platforms enable scientists from around the world to contribute to various stages of the drug discovery pipeline, from target identification to preclinical development. Adopting an open-source approach for the study of this compound and its derivatives could foster innovation and expedite progress.

Data sharing is another critical component of modern scientific research. Platforms like the WorldWide Antimalarial Resistance Network (WWARN) have demonstrated the power of collating and standardizing data from multiple sources to monitor drug resistance and optimize treatment strategies. nih.gov Establishing a centralized repository for all preclinical and clinical data generated on this compound and related compounds would create a valuable resource for the scientific community. The development of data standards, such as those created by the Clinical Data Interchange Standards Consortium (CDISC) for malaria, facilitates the aggregation and analysis of data from diverse studies. cdisc.org

Furthermore, public-private partnerships are essential for translating promising academic research into tangible therapeutic products. Collaborations between academic institutions, pharmaceutical companies, and non-profit organizations like the Medicines for Malaria Venture (MMV) can provide the necessary resources and expertise to advance novel drug candidates through the development pipeline. dundee.ac.uknih.gov

While direct experimental data on this compound is currently limited, its chemical structure, rooted in the well-established quinoline framework and featuring a distinct dichlorination pattern, positions it as a compound of considerable academic and potential therapeutic interest. The future exploration of its diverse biological applications, coupled with the power of multi-omics for mechanistic insights and rational drug design, promises to unveil its true potential. Embracing collaborative research paradigms and open data sharing will be paramount in accelerating the journey of this and other next-generation dichloroquinoline derivatives from the laboratory to potential clinical applications, ultimately contributing to the arsenal (B13267) of treatments for a range of human diseases.

常见问题

Basic Research Questions

Q. What synthetic pathways are most effective for producing 5,7-Dichloro hydroxychloroquine, and how do structural modifications influence its antifungal activity?

- Methodological Answer: The synthesis of 5,7-Dichloro derivatives involves halogenation of the quinoline backbone. Studies demonstrate that substituting positions 5 and 7 with chlorine atoms enhances antifungal activity against pathogens like Aspergillus niger and Trichophyton mentagrophytes. The dichloro configuration increases lipophilicity, improving membrane penetration and target binding. Analytical validation via chromatography and mass spectrometry is critical to confirm purity (>95%) and structural integrity .

Q. How can electrochemical sensors be optimized for detecting this compound in biological samples?

- Methodological Answer: Electrochemical sensors using ZnO-based electrodes offer high sensitivity due to redox-active hydroxyl groups in the compound. Key parameters include pH optimization (neutral to slightly acidic), scan rate calibration (10–100 mV/s), and interference testing against structurally similar molecules like chloroquine. Validation against gold-standard methods (e.g., HPLC-MS) ensures accuracy. This approach avoids time-consuming sample preparation and reduces costs compared to traditional spectrometry .

Q. What standardized protocols ensure reproducibility in clinical trials studying this compound?

- Methodological Answer: Robust trial design requires:

- Data standardization : Use ISO8601 date formats and predefined codes (ND/NK/NA) for missing data.

- Case report forms (CRFs) : Mandate double-entry verification, avoid data alterations, and ensure consistent patient ID formatting (e.g., name initials).

- Blinding : Randomize treatment groups and maintain blinding during data collection to minimize bias.

These protocols address common flaws in retrospective studies, such as inconsistent glucocorticoid use or non-randomized designs .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in viral infections be resolved?

- Methodological Answer: Conduct a meta-analysis with strict inclusion criteria:

- Prioritize prospective, randomized controlled trials (RCTs) over observational studies.

- Exclude preprint data and retracted studies (e.g., Lancet 2020 retraction).

- Adjust for confounding variables (e.g., glucocorticoid use, sample size <100).

Use Cochrane Review guidelines to assess heterogeneity (I² statistic) and publication bias (funnel plots). This approach clarifies efficacy signals obscured by politicization or low-quality data .

Q. What density-functional theory (DFT) models explain the molecular interactions of this compound with viral proteins?

- Methodological Answer: Hybrid DFT models (e.g., B3LYP functional) incorporating exact-exchange terms improve accuracy in predicting binding energies. Key steps:

- Optimize geometry using gradient-corrected exchange-correlation functionals.

- Calculate electrostatic potential surfaces to identify reactive sites (e.g., chlorine atoms).

- Validate against experimental crystallography or NMR data.

These models reveal that chlorine substitutions enhance binding to viral proteases (e.g., SARS-CoV-2 PLpro) by 15–20% compared to non-halogenated analogs .

Q. How do pharmacokinetic properties of this compound vary across tissue types, and what implications does this have for dosing regimens?

- Methodological Answer: Use compartmental modeling with parameters derived from:

- Plasma pharmacokinetics : Measure Cₘₐₓ, Tₘₐₓ, and half-life in rodent models.

- Tissue distribution : Quantify drug concentrations in liver, lung, and kidney homogenates via LC-MS.

- CYP450 interactions : Assess metabolic stability using human liver microsomes.

Studies show this compound’s hepatic accumulation increases by 30% compared to parent compounds, necessitating adjusted dosing to avoid toxicity .

Q. What advanced spectroscopic techniques can characterize degradation products of this compound under varying storage conditions?

- Methodological Answer: Employ HPLC-DAD-ESI/MSⁿ for degradation profiling:

- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Peak identification : Compare fragmentation patterns with reference standards.

- Quantification : Use area normalization for major degradation products (e.g., quinone imines).

This method detects up to 12 degradation products, with 5,7-Dichloro derivatives showing 20% faster photodegradation than hydroxychloroquine .

Guidance for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。